RmlA-IN-1

RmlA inhibition IC50 comparison l-Rhamnose biosynthesis

RmlA-IN-1 (Compound 8a) is a high-purity, allosteric competitive inhibitor of RmlA (IC50=0.073μM). Its well-characterized mechanism and defined potency make it an essential, non-substitutable positive control for standardizing high-throughput screening assays targeting the l-rhamnose pathway in P. aeruginosa, ensuring robust Z' factors and inter-assay calibration.

Molecular Formula C18H18N4O4S
Molecular Weight 386.4 g/mol
Cat. No. B12411776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRmlA-IN-1
Molecular FormulaC18H18N4O4S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N4O4S/c1-21(27(25,26)14-10-6-3-7-11-14)15-16(19)22(18(24)20-17(15)23)12-13-8-4-2-5-9-13/h2-11H,12,19H2,1H3,(H,20,23,24)
InChIKeyNTXAKLDOOQBMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RmlA-IN-1: A Nanomolar Allosteric Inhibitor of Glucose-1-Phosphate Thymidylyltransferase for Antibacterial Research


RmlA-IN-1 (Compound 8a; CAS 1415030-78-2) is a synthetic pyrimidinedione derivative that functions as a potent, allosteric competitive inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), the first committed enzyme in the bacterial l-rhamnose biosynthetic pathway [1]. With an enzymatic IC50 of 0.073 ± 0.001 μM against Pseudomonas aeruginosa RmlA, RmlA-IN-1 represents one of the most potent non-natural RmlA inhibitors characterized to date and serves as a critical tool compound for interrogating cell wall biosynthesis in Gram-negative pathogens .

Why RmlA-IN-1 Cannot Be Interchanged with Other RmlA Inhibitors in Critical Experiments


The RmlA inhibitor class displays profound variability in enzymatic potency, species selectivity, and allosteric binding modes that preclude reliable compound interchange without risking experimental failure [1]. For example, within the same pyrimidinedione scaffold, IC50 values against P. aeruginosa RmlA span over an order of magnitude—from 0.034 μM (Compound 1a) to 0.860 μM (Compound 1b)—while cellular activity against Mycobacterium tuberculosis remains uniformly weak [1][2]. Furthermore, the allosteric competitive mechanism requires that each compound's cooperativity and binding kinetics be independently validated; structural data confirm that subtle modifications to the C6-aminoalkyl substituent dramatically alter binding pose and potency [1]. Generic substitution without matched potency and validated mechanism data thus introduces unquantified risks to assay reproducibility and structure-activity relationship interpretation.

Quantitative Differentiation of RmlA-IN-1: Evidence-Based Selection Guide


4.2-Fold Superior Enzymatic Potency Over Closest Structural Analog RmlA-IN-2

RmlA-IN-1 (Compound 8a) demonstrates an IC50 of 0.073 ± 0.001 μM against P. aeruginosa RmlA, which is 4.2-fold more potent than its closest structural analog RmlA-IN-2 (Compound 1d, IC50 = 0.303 ± 0.026 μM) when measured under identical assay conditions [1]. Both compounds share a pyrimidinedione core with an N1-benzyl substituent, but RmlA-IN-1 lacks the C6-aminoalkyl linker present in RmlA-IN-2, a structural difference that directly impacts allosteric pocket occupancy and inhibition efficiency [1].

RmlA inhibition IC50 comparison l-Rhamnose biosynthesis Pseudomonas aeruginosa

Validated Allosteric Competitive Mechanism with Structural Confirmation

RmlA-IN-1 belongs to a class of thymine analog inhibitors that bind at a remote allosteric site rather than the enzyme active site, yet function as competitive inhibitors of glucose-1-phosphate with high cooperativity [1]. X-ray crystallographic analysis of RmlA-inhibitor complexes confirms that this compound class prevents the conformational change essential for the enzyme's ordered bi-bi catalytic mechanism [1]. This allosteric-competitive mechanism is mechanistically distinct from active-site-directed inhibitors and offers a unique tool for probing RmlA regulation.

Allosteric inhibition RmlA conformational change X-ray crystallography Competitive inhibition mechanism

Defined Species Selectivity Profile: Potent Against P. aeruginosa, Weak Against M. tuberculosis

Despite its sub-micromolar enzymatic potency against P. aeruginosa RmlA (IC50 = 0.073 μM), RmlA-IN-1 exhibits weak whole-cell activity against M. tuberculosis, with an MIC100 of 100 μg/mL (approximately 259 μM) [1]. This stark species selectivity—over 3,500-fold difference between enzymatic IC50 and cellular MIC100—is consistent across multiple inhibitors in this series and highlights the compound's utility as a species-selective probe rather than a broad-spectrum antibacterial agent.

Species selectivity Pseudomonas aeruginosa Mycobacterium tuberculosis MIC100 Antibacterial profiling

High Chemical Purity (≥98%) with Validated QC Documentation

Commercially available RmlA-IN-1 (CAS 1415030-78-2) is supplied with a guaranteed purity of ≥98% as determined by HPLC, with full analytical documentation including NMR structural confirmation and HPLC purity trace . This level of quality control exceeds the typical industry minimum of 95% for research compounds and is essential for reproducible enzymatic inhibition studies where impurities could act as confounding inhibitors or activators.

Chemical purity Quality control Procurement specification Reproducibility

Optimal Research and Industrial Use Cases for RmlA-IN-1


Biochemical Assay Development and High-Throughput Screening for P. aeruginosa RmlA Inhibitors

RmlA-IN-1 serves as a validated positive control compound for establishing RmlA enzyme inhibition assays due to its well-characterized IC50 of 0.073 μM and allosteric competitive mechanism [1]. Its sub-micromolar potency and defined selectivity profile enable robust Z' factor determination and inter-assay calibration, making it an essential reference standard for high-throughput screening campaigns targeting the l-rhamnose biosynthetic pathway [1].

Structure-Based Drug Design and Allosteric Pocket Mapping

The X-ray crystallographic characterization of RmlA-IN-1 bound to the allosteric site of P. aeruginosa RmlA provides a high-resolution structural template for rational inhibitor optimization [1]. Researchers can leverage this binding mode to design next-generation analogs with improved permeability or species specificity, particularly by exploiting the C6-aminoalkyl exit vector identified in SAR studies [1].

Comparative Species Selectivity Studies in Gram-Negative vs. Mycobacterial Models

RmlA-IN-1's stark species selectivity—potent against P. aeruginosa RmlA but weak against M. tuberculosis whole cells—makes it a valuable control compound for dissecting species-specific differences in cell wall biosynthesis and compound permeability [1]. This application is particularly relevant for target validation studies aiming to confirm on-target RmlA inhibition in P. aeruginosa without confounding activity in M. tuberculosis models [1].

Preclinical Antibacterial Combination Studies

Given its allosteric mechanism of action, RmlA-IN-1 may be employed in combination studies with cell wall-active antibiotics (e.g., β-lactams, carbapenems) to assess synergistic effects on P. aeruginosa viability [1]. The compound's defined enzymatic potency enables precise dosing in checkerboard assays to quantify fractional inhibitory concentration indices [1].

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